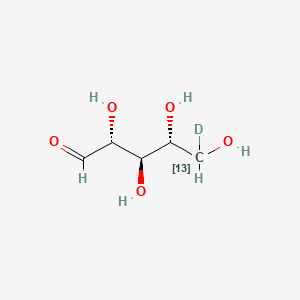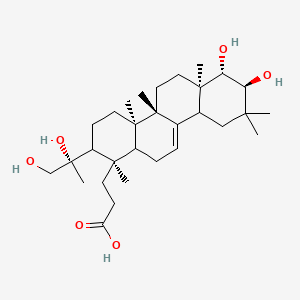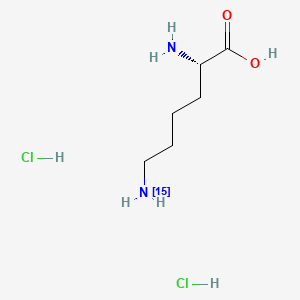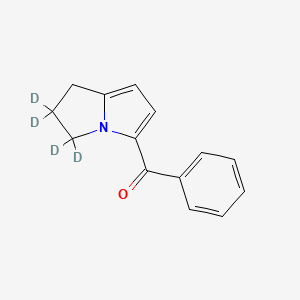
4-(Aminomethyl)-1-phenethyl-4-piperidinol-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Aminomethyl)-1-phenethyl-4-piperidinol-d5 is a deuterated derivative of 4-(Aminomethyl)-1-phenethyl-4-piperidinol. This compound is characterized by the presence of a piperidine ring substituted with an aminomethyl group and a phenethyl group. The deuterium labeling (d5) indicates the presence of five deuterium atoms, which can be useful in various scientific applications, particularly in studies involving isotopic labeling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-1-phenethyl-4-piperidinol-d5 typically involves multi-step organic reactionsThe deuterium labeling can be achieved by using deuterated reagents or solvents during the synthesis process .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation reactions using catalysts such as molybdenum disulfide. The process requires precise control of reaction conditions, including temperature, pressure, and the use of deuterated reagents to ensure the incorporation of deuterium atoms .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Aminomethyl)-1-phenethyl-4-piperidinol-d5 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives .
Applications De Recherche Scientifique
4-(Aminomethyl)-1-phenethyl-4-piperidinol-d5 has several scientific research applications:
Chemistry: Used as a labeled compound in isotopic studies to trace reaction pathways and mechanisms.
Biology: Employed in metabolic studies to understand the behavior of similar compounds in biological systems.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(Aminomethyl)-1-phenethyl-4-piperidinol-d5 involves its interaction with specific molecular targets. The aminomethyl group can participate in hydrogen bonding and electrostatic interactions, while the phenethyl group may enhance lipophilicity and membrane permeability. These properties enable the compound to interact with various biological pathways and molecular targets, influencing their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Aminomethyl)benzoic acid: Another compound with an aminomethyl group, used in different applications.
Piperidine derivatives: Compounds with a piperidine ring, such as piperidine itself, which have various industrial and pharmaceutical uses.
Uniqueness
4-(Aminomethyl)-1-phenethyl-4-piperidinol-d5 is unique due to its deuterium labeling, which makes it particularly valuable in isotopic studies. The combination of the piperidine ring with aminomethyl and phenethyl groups also provides distinct chemical and biological properties, differentiating it from other similar compounds .
Propriétés
Formule moléculaire |
C14H22N2O |
|---|---|
Poids moléculaire |
239.37 g/mol |
Nom IUPAC |
4-(aminomethyl)-1-[2-(2,3,4,5,6-pentadeuteriophenyl)ethyl]piperidin-4-ol |
InChI |
InChI=1S/C14H22N2O/c15-12-14(17)7-10-16(11-8-14)9-6-13-4-2-1-3-5-13/h1-5,17H,6-12,15H2/i1D,2D,3D,4D,5D |
Clé InChI |
OZWUDZJANOCZLG-RALIUCGRSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CCN2CCC(CC2)(CN)O)[2H])[2H] |
SMILES canonique |
C1CN(CCC1(CN)O)CCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


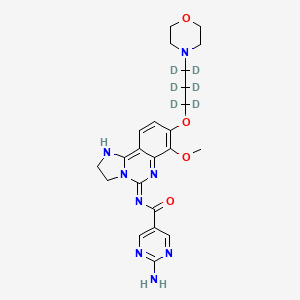
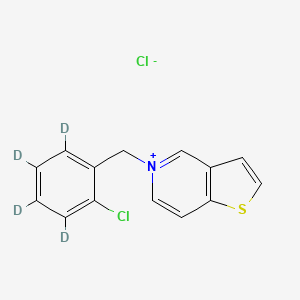
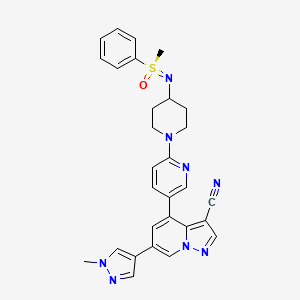
![N-[[[(1R)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]hydroxyphosphinyl]-D-alanine 1-Methylethyl Ester-d7](/img/structure/B12411919.png)
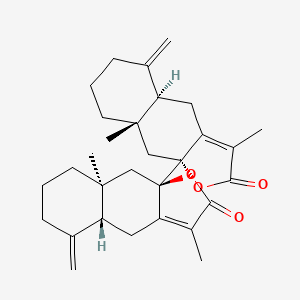


![2-[(2-Methylpropan-2-yl)oxycarbonyl-thiophen-3-ylamino]acetic acid](/img/structure/B12411937.png)

